molecular formula C7H5Cl3O2S B5667164 1-chloro-4-[(dichloromethyl)sulfonyl]benzene

1-chloro-4-[(dichloromethyl)sulfonyl]benzene

Cat. No.: B5667164
M. Wt: 259.5 g/mol
InChI Key: DPMGHIZQJJURTF-UHFFFAOYSA-N
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Description

1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is an organic compound with the molecular formula C7H5Cl3O2S. It is a chlorinated aromatic sulfone, characterized by the presence of a benzene ring substituted with a chloro group and a dichloromethyl sulfonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene can be synthesized through the chlorination of 4-chlorobenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfides

Scientific Research Applications

1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-4-[(dichloromethyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the chloro and sulfonyl groups .

Comparison with Similar Compounds

  • 4-Chlorophenyl dichloromethyl sulfone
  • 1-Chloro-4-(cyclohexylmethyl)sulfonylbenzene
  • 1-Chloro-4-(4-methylphenyl)sulfonylbenzene

Comparison: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the dichloromethyl group enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

1-chloro-4-(dichloromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMGHIZQJJURTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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